N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide is a complex organic compound with a unique structure that includes a pyrrole ring substituted with cyano, cyclohexyl, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst . This reaction forms the pyrrole derivative, which is then further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide involves its interaction with molecular targets in biological systems. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding to enzymes or receptors. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-1-cyclohexyl-4,5-diphenyl-1H-pyrrol-2-yl)-2-(4-methylphenoxy)acetamide
- N-(3-cyano-1-cyclohexyl-4,5-diphenyl-1H-pyrrol-2-yl)-2-(1-naphthyloxy)acetamide
Uniqueness
N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
325822-13-7 |
---|---|
Molecular Formula |
C25H25N3O |
Molecular Weight |
383.5g/mol |
IUPAC Name |
N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C25H25N3O/c1-18(29)27-25-22(17-26)23(19-11-5-2-6-12-19)24(20-13-7-3-8-14-20)28(25)21-15-9-4-10-16-21/h2-3,5-8,11-14,21H,4,9-10,15-16H2,1H3,(H,27,29) |
InChI Key |
QKFRQNSVXQXLOV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=C(N1C2CCCCC2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(N1C2CCCCC2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.